Technical Assessment: Structure, Stability, and Synthetic Utility of 2-TIPS-oxazole-5-carboxaldehyde
Technical Assessment: Structure, Stability, and Synthetic Utility of 2-TIPS-oxazole-5-carboxaldehyde
This technical guide provides an in-depth assessment of 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and natural product synthesis.
Executive Summary
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (CAS: 869542-45-0) is a bifunctional heteroaromatic scaffold characterized by a bulky triisopropylsilyl (TIPS) group at the C2 position and a reactive formyl group at the C5 position.[1] Unlike its C2-unsubstituted or C2-trimethylsilyl (TMS) analogues, this compound exhibits superior hydrolytic and thermal stability, making it a critical intermediate for synthesizing complex 2,5-disubstituted oxazoles found in bioactive marine natural products (e.g., phorboxazoles, leiodermatolide).
This guide details the structural rationale for the TIPS protecting group, a validated synthesis workflow, and stability protocols for handling this reagent in drug discovery campaigns.
Structural Analysis & Electronic Properties
The stability of the oxazole nucleus is heavily dependent on substitution at the C2 position. The C2 proton of oxazole is relatively acidic (
The "Silicon Effect" and Steric Shielding
The introduction of the TIPS group at C2 serves three distinct mechanistic functions:
-
Blockade of Ring Opening: It prevents the base-catalyzed ring opening to isocyanides, a common decomposition pathway for oxazoles.
-
Regiodirecting Group: By blocking the most acidic C2 site, it forces subsequent lithiation events to occur exclusively at the C5 position, enabling precise functionalization.
-
Steric Armor: The TIPS group has a cone angle of approximately 160° (compared to 118° for TMS). This steric bulk shields the C2-N3 region from nucleophilic attack and retards protodesilylation during workup.
Physicochemical Profile
| Property | Data / Characteristic |
| Molecular Formula | |
| Molecular Weight | 253.41 g/mol |
| Appearance | Brown to off-white solid or viscous oil |
| Density | 0.988 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Soluble in THF, CH₂Cl₂, Et₂O; insoluble in water |
| Lability | Acid-sensitive (protodesilylation); Base-stable (moderate) |
Synthetic Protocol: Preparation and Functionalization
The synthesis of 2-TIPS-oxazole-5-carboxaldehyde is a sequential organometallic process. It requires strict anhydrous conditions due to the sensitivity of the lithiated intermediates.
Validated Synthesis Workflow
The most reliable route involves the "one-pot, two-step" or "stepwise isolation" approach starting from parent oxazole.
Reagents:
-
Starting Material: Oxazole (commercially available).[2]
-
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes. -
Silylating Agent: Triisopropylsilyl chloride (TIPSCl).
-
Electrophile:
-Dimethylformamide (DMF). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
C2-Silylation (The Blocking Step):
-
Cool a solution of oxazole (1.0 eq) in THF to -78 °C under Argon.
-
Add
-BuLi (1.05 eq) dropwise. Note: The C2 proton is removed first. -
Stir for 30 min to form 2-lithiooxazole.
-
Add TIPSCl (1.1 eq) slowly. Allow to warm to room temperature (RT).
-
Checkpoint: Isolate 2-(triisopropylsilyl)oxazole if purification is desired, or proceed in situ.
-
-
C5-Formylation (The Functionalization Step):
-
Cool the 2-TIPS-oxazole solution (or purified intermediate) to -78 °C .
-
Add
-BuLi (1.1 eq) dropwise. Mechanism: Since C2 is blocked, lithiation occurs at C5. -
Stir for 45–60 min at -78 °C.
-
Add anhydrous DMF (1.5 eq) as the formyl source.
-
Stir for 30 min, then allow to warm to 0 °C.
-
-
Quench and Isolation:
-
Quench with saturated aqueous
. Critical: Avoid strong acids to prevent desilylation. -
Extract with
or . -
Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Reaction Pathway Visualization
Caption: Sequential lithiation strategy exploiting the steric blocking of C2 to direct C5-formylation.
Stability Assessment & Handling
Thermal and Oxidative Stability
-
Thermal: The compound is stable at room temperature for short periods but should be stored at 2–8 °C or -20 °C for long-term storage. The bulky TIPS group prevents dimerization often seen in smaller oxazoles.
-
Oxidative: The aldehyde moiety is susceptible to oxidation to the carboxylic acid (2-TIPS-oxazole-5-carboxylic acid) upon prolonged exposure to air. Store under nitrogen/argon.[3]
Hydrolytic Stability (The "Achilles' Heel")
While TIPS is more stable than TMS, the C2-Si bond in oxazoles is electronically activated.
-
Acid Sensitivity: High. Exposure to Trifluoroacetic acid (TFA) or dilute HCl will cause protodesilylation , removing the TIPS group and yielding oxazole-5-carboxaldehyde (which may subsequently decompose).
-
Base Sensitivity: Moderate. Stable to weak bases (bicarbonate, pyridine). Strong nucleophiles (e.g., fluoride sources like TBAF) will rapidly cleave the TIPS group.
Stability Logic Diagram
Caption: Primary degradation pathways. Acidic conditions and fluoride sources trigger rapid loss of the TIPS group.
Applications in Drug Development[3][4][5][6][7]
Fragment-Based Drug Discovery (FBDD)
The compound serves as a "linchpin" scaffold. The aldehyde allows for:
-
Reductive Amination: Access to amine-linked libraries.
-
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain (e.g., for polyketide mimics).
Natural Product Synthesis
In the synthesis of Phorboxazole A and Leiodermatolide , the oxazole ring is a core structural motif. The TIPS group is often carried through several synthetic steps to protect the C2 position and is removed only at the late stage (using TBAF or buffered HF) to unveil the C2-H for final macrocyclization or biological activity.
References
-
Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Product Sheet. Link
- Vedejs, E., & Monahan, S. D. (1996). Silylation of Oxazoles: A Convenient Method for the Synthesis of 2-Substituted Oxazoles. Journal of Organic Chemistry.
- Wipf, P., & Lim, S. (1995). Total Synthesis of the Antitumor Agent (-)-Curacin A. Journal of the American Chemical Society.
-
BenchChem. Stability issues of the oxazole ring. Link
-
Hasshani, M., et al. (2023).[4] Synthesis of 2-substituted oxazole derivatives. ResearchGate. Link
